molecular formula C21H19BrN2OS B2902659 N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide CAS No. 1052544-77-0

N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B2902659
CAS RN: 1052544-77-0
M. Wt: 427.36
InChI Key: PHFOBBWAGYLELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have antimicrobial properties by disrupting the cell membranes of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial properties. Additionally, it has been shown to have low toxicity in animal studies, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide for lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, it has been shown to have a broad range of potential applications, making it a versatile compound for research. However, one limitation is its complex synthesis process, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide. One potential direction is the development of new drugs based on its antimicrobial and anti-inflammatory properties. Additionally, further research on its mechanism of action and potential use in cancer treatment could lead to the development of new cancer therapies. Furthermore, the synthesis process could be optimized to increase accessibility for researchers. Overall, this compound shows great potential for further research and development in the scientific community.

Synthesis Methods

The synthesis of N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide is achieved through a multi-step process. The starting materials are 4-methoxy-1-naphthaldehyde and 2-aminothiazole. The reaction involves the condensation of these two compounds in the presence of benzylamine and acetic acid as a catalyst. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide has been studied for its potential applications in scientific research. It has been shown to have antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS.BrH/c1-24-20-12-11-17(16-9-5-6-10-18(16)20)19-14-25-21(23-19)22-13-15-7-3-2-4-8-15;/h2-12,14H,13H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFOBBWAGYLELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)NCC4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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